molecular formula C20H21N5O B2914207 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034333-55-4

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2914207
CAS No.: 2034333-55-4
M. Wt: 347.422
InChI Key: NCMAHORVFJFHHS-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a synthetic chemical compound with a unique structure combining a cyclopropyl group, dihydropyrazolo ring, and pyrazinyl and methanone moieties. It's notable for its complex structure, making it a subject of interest in various fields of chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: : The synthesis begins with the formation of the dihydropyrazolo[1,5-a]pyrazine ring system through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine derivatives.

  • Cyclopropyl Introduction: : Introduction of the cyclopropyl group typically involves cyclopropanation reactions, which can be achieved using reagents like diazomethane under acidic conditions.

  • Methanone Integration: : Incorporating the methanone structure can be accomplished via Friedel-Crafts acylation reactions, where aromatic rings react with acyl chlorides in the presence of Lewis acids like aluminum chloride.

Industrial Production Methods:

Industrial production leverages large-scale chemical synthesis techniques such as:

  • Catalytic Processes: : Use of catalysts to increase the efficiency and yield of the reactions, often employing high-pressure and high-temperature conditions.

  • Continuous Flow Chemistry: : This modern approach allows for the ongoing synthesis of the compound, ensuring consistent product quality and minimizing downtime.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, potentially altering its functional groups and increasing its reactivity.

  • Reduction: : Reductive reactions might simplify the compound’s structure, often converting carbonyl groups into alcohols.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups, modifying its properties.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

  • Substituents: : Halides or amines under appropriate conditions (e.g., heat, catalysts).

Major Products:

  • Oxidized Derivatives: : Altered forms with increased polarity.

  • Reduced Forms: : Simplified structures with alcohol or alkane functionalities.

  • Substituted Variants: : New compounds with modified physical and chemical properties.

Scientific Research Applications

The compound's unique structure and reactivity make it useful in various research fields:

  • Chemistry: : Studying its reactions provides insights into synthetic methodologies and reaction mechanisms.

  • Medicine: : As a scaffold for drug development, potentially yielding new therapeutics.

  • Industry: : Used in the synthesis of complex organic molecules for materials science and other applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. While the exact mechanism can vary, generally:

  • Molecular Targets: : Includes enzymes or receptors in biological systems.

  • Pathways Involved: : Could involve inhibition or activation of biochemical pathways, leading to therapeutic or physiological effects.

Comparison with Similar Compounds

  • (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)benzamide

  • 1-methyl-3-phenyl-1H-pyrazole

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-23-19(12-18(21-23)14-5-3-2-4-6-14)20(26)24-9-10-25-16(13-24)11-17(22-25)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMAHORVFJFHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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